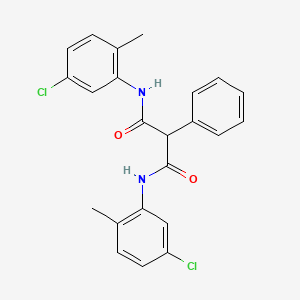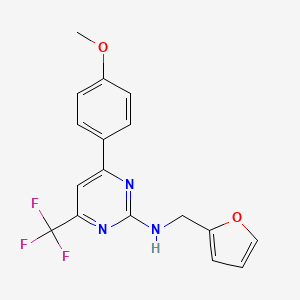![molecular formula C16H18O3 B4856051 3,4,7-trimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4856051.png)
3,4,7-trimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one
Übersicht
Beschreibung
3,4,7-trimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one, also known as Hesperetin, is a flavanone found in citrus fruits and is known for its various biological activities. It is a natural antioxidant, anti-inflammatory, anti-cancer, and anti-allergic agent. Hesperetin has gained attention from the scientific community due to its potential therapeutic applications.
Wirkmechanismus
3,4,7-trimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one exerts its biological effects through various mechanisms. It acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. 3,4,7-trimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one also inhibits the activity of pro-inflammatory enzymes, such as cyclooxygenase and lipoxygenase. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3,4,7-trimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one also regulates glucose metabolism and insulin signaling, making it a potential therapeutic agent for diabetes.
Biochemical and Physiological Effects
3,4,7-trimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various tissues, including the liver, kidney, and brain. 3,4,7-trimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has been found to lower blood pressure and improve endothelial function, making it a potential therapeutic agent for cardiovascular diseases. It has also been found to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
3,4,7-trimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is a natural compound found in citrus fruits, making it easily accessible. 3,4,7-trimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has been extensively studied, and its biological activities are well documented. However, hesperetin has some limitations for lab experiments. It has low solubility in water, making it difficult to use in aqueous solutions. 3,4,7-trimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one also has poor bioavailability, making it difficult to study its effects in vivo.
Zukünftige Richtungen
There are several future directions for research on hesperetin. One potential area of research is the development of novel formulations to improve the bioavailability of hesperetin. Another area of research is the study of hesperetin in combination with other compounds to enhance its biological activities. 3,4,7-trimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has also shown potential in the treatment of neurodegenerative diseases, and further research in this area is needed. Additionally, the mechanisms underlying the anti-cancer effects of hesperetin need to be further elucidated.
Wissenschaftliche Forschungsanwendungen
3,4,7-trimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has been studied extensively for its various biological activities. It has been found to have anti-inflammatory and anti-cancer properties. 3,4,7-trimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-allergic effects by inhibiting histamine release. 3,4,7-trimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3,4,7-trimethyl-5-(2-methylprop-2-enoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-9(2)8-18-13-6-10(3)7-14-15(13)11(4)12(5)16(17)19-14/h6-7H,1,8H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNAXBHQHNWUDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,7-trimethyl-5-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4855971.png)

![methyl 2-({[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4855974.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4855981.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4855988.png)
![4-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}morpholine](/img/structure/B4855995.png)


![4-(6-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B4856021.png)

![4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4856039.png)

![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B4856045.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4856049.png)